

# Coumarin 480 (CAS: 41267-76-9): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Coumarin 480

Cat. No.: B156194

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Coumarin 480**, a versatile fluorescent dye with significant applications in various scientific disciplines, including cellular imaging, drug delivery systems, and as a probe for studying molecular interactions. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of experimental workflows to support researchers in leveraging the unique properties of this fluorophore.

## Core Properties and Specifications

**Coumarin 480**, also known as Coumarin 102, is a highly efficient and photostable blue-emitting fluorophore.<sup>[1]</sup> Its fluorescence characteristics are notably sensitive to the local environment, making it a valuable tool for studying changes in solvent polarity and viscosity.<sup>[2]</sup>

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Coumarin 480** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	41267-76-9	[3]
Molecular Formula	C <sub>16</sub> H <sub>17</sub> NO <sub>2</sub>	[3]
Molecular Weight	255.32 g/mol	[3]
Appearance	Pale yellow crystalline powder	[3]
Purity	≥98% (HPLC)	[4]
Solubility	Soluble in ethanol, DMSO, DMF, acetonitrile, and other organic solvents.[3][4] Insoluble in water.	

## Photophysical Properties

The photophysical properties of **Coumarin 480** are highly dependent on the solvent environment. Table 2 provides a summary of its absorption and emission maxima, quantum yield, and fluorescence lifetime in various solvents.

Solvent	Absorption Max ( $\lambda_{\text{ex}}$ , nm)	Emission Max ( $\lambda_{\text{em}}$ , nm)	Quantum Yield ( $\Phi$ )	Fluorescence Lifetime ( $\tau$ , ns)	Reference(s)
Cyclohexane	361	407	1.05	2.6	[3]
Ethyl Acetate	-	432	0.70	-	[3]
Acetonitrile	380	450, 458	0.91, 0.59	3.3	[3]
Ethanol	387, 389	473, 446	0.95, 0.74, 0.93, 0.58, 0.99, 1.04	4.5	[3][5]
50% Ethanol	396	477	1.02	-	[3]
Methanol	390	-	0.87	-	[3]
Water	396	489	0.66	5.9	[3]
DMF	389	-	0.79	-	[3]

## Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **Coumarin 480**.

### Live-Cell Imaging Protocol

**Coumarin 480**'s cell permeability and bright fluorescence make it a suitable probe for live-cell imaging. The following is a general protocol for staining live mammalian cells.

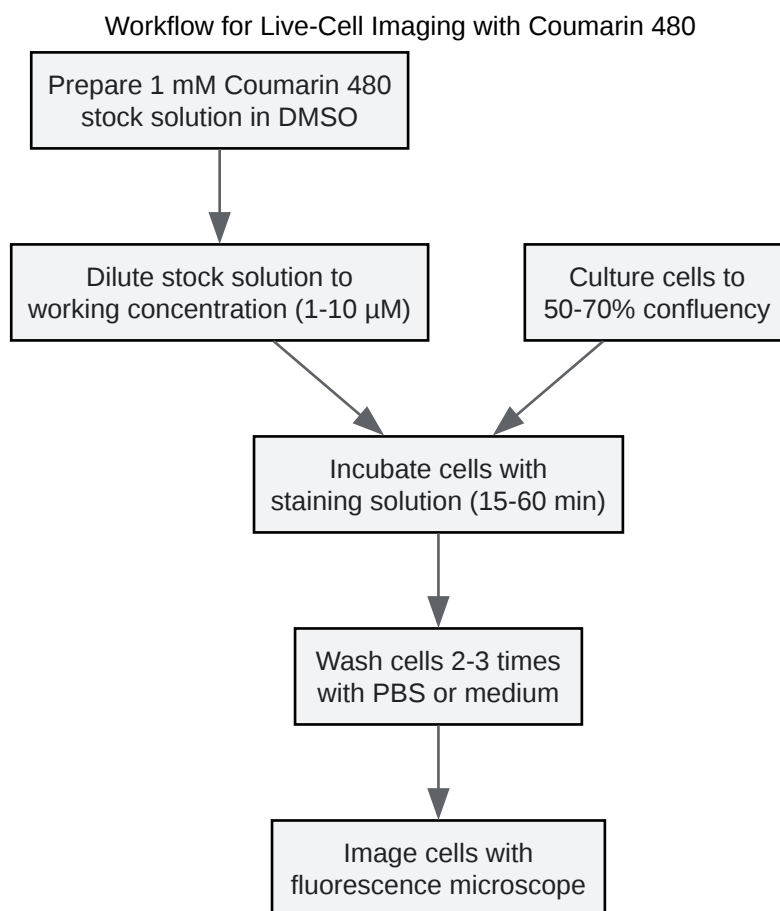
Materials:

- **Coumarin 480** (CAS: 41267-76-9)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4

- Mammalian cells cultured on glass-bottom dishes or coverslips
- Fluorescence microscope with a suitable filter set for blue fluorescence (e.g., DAPI or custom filter set with excitation around 390 nm and emission around 460 nm)

Procedure:

- Preparation of Stock Solution: Prepare a 1 mM stock solution of **Coumarin 480** in anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light.
- Cell Seeding: Seed mammalian cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.
- Preparation of Staining Solution: On the day of the experiment, dilute the **Coumarin 480** stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 1-10  $\mu\text{M}$  is recommended, but the optimal concentration should be determined empirically for each cell type and experimental condition.
- Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate at 37°C in a CO<sub>2</sub> incubator for 15-60 minutes. The incubation time should be optimized.
- Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.<sup>[6]</sup>
- Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells immediately using a fluorescence microscope.



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#### Workflow for Live-Cell Imaging with **Coumarin 480**

## FRET-Based Assay for Monitoring Drug Release

**Coumarin 480** can serve as an efficient donor in Fluorescence Resonance Energy Transfer (FRET) pairs to monitor dynamic processes such as drug release from nanocarriers.[7] This protocol outlines a conceptual FRET-based assay.

**Principle:** A drug-loaded nanocarrier is co-loaded with a FRET pair, such as **Coumarin 480** (donor) and a suitable acceptor (e.g., fluorescein). When the drug is encapsulated, the donor and acceptor are in close proximity, resulting in efficient FRET and emission from the acceptor.

Upon drug release, the distance between the donor and acceptor increases, leading to a decrease in FRET and an increase in the donor's fluorescence.

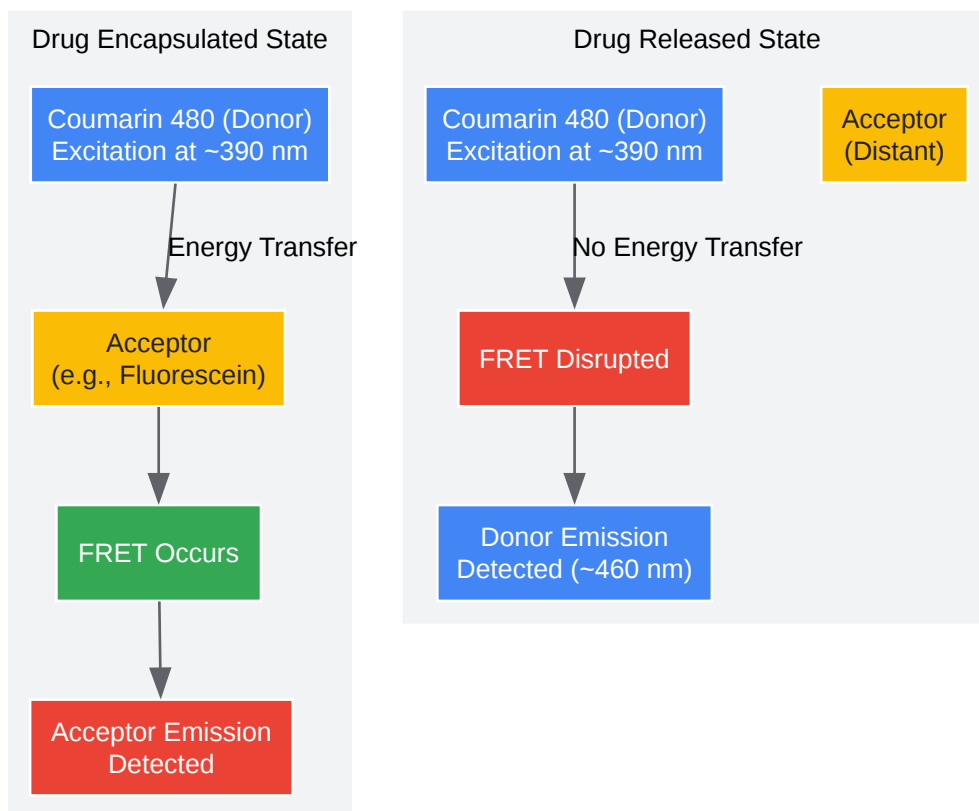
Materials:

- Drug-loaded nanocarriers (e.g., liposomes, polymeric nanoparticles)
- **Coumarin 480** (donor)
- Suitable FRET acceptor (e.g., Fluorescein, Rhodamine B)
- Buffer solution (e.g., PBS)
- Fluorometer capable of time-resolved or steady-state fluorescence measurements

Procedure:

- Preparation of FRET-labeled Nanocarriers: Co-encapsulate the drug, **Coumarin 480**, and the FRET acceptor into the nanocarriers. The ratio of donor to acceptor needs to be optimized to achieve efficient FRET.
- Characterization: Characterize the size, morphology, and drug loading of the nanocarriers.
- Baseline Fluorescence Measurement: Disperse the FRET-labeled nanocarriers in a buffer solution and measure the fluorescence emission spectrum by exciting at the absorption maximum of **Coumarin 480** (e.g., ~390 nm). Record the emission intensities of both the donor (e.g., ~460 nm) and the acceptor.
- Initiation of Drug Release: Induce drug release using an appropriate trigger (e.g., change in pH, temperature, or addition of an enzyme).
- Real-time Monitoring: Continuously monitor the fluorescence emission spectrum over time.
- Data Analysis: Calculate the FRET efficiency or the ratio of acceptor to donor emission intensity as a function of time. A decrease in this value indicates drug release.

## Principle of FRET-Based Drug Release Assay



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